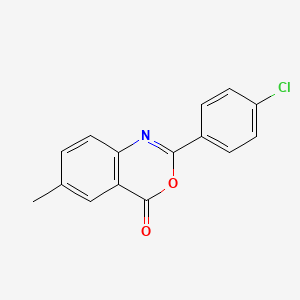

2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c1-9-2-7-13-12(8-9)15(18)19-14(17-13)10-3-5-11(16)6-4-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXHCQSDDXVJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with methyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazinone compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The benzoxazinone core undergoes nucleophilic attack at the carbonyl group, leading to ring cleavage and subsequent transformations:

Reaction with Amines

-

Conditions : Ethanol, reflux (4–6 hours)

-

Mechanism : The amine nucleophile attacks the carbonyl carbon, breaking the oxazinone ring and forming an intermediate amide. This intermediate cyclizes to yield quinazolinone derivatives .

-

Example :

Reaction with Active Methylene Compounds

-

Conditions : Pyridine, reflux

-

Mechanism : Malononitrile attacks the carbonyl, followed by ring-opening and cyclization to form quinoline derivatives .

-

Example :

Electrophilic Aromatic Substitution

The electron-rich benzoxazinone ring facilitates electrophilic substitution, particularly at the para and ortho positions relative to the methyl group:

Oxidation and Reduction Reactions

The methyl group and chlorine substituent modulate redox behavior:

Oxidation

-

Reagent : KMnO₄ in acidic medium

-

Product : 6-Carboxy-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one

-

Mechanism : Oxidation of the methyl group to a carboxylic acid .

Reduction

-

Reagent : LiAlH₄ in anhydrous ether

-

Product : 6-Methyl-2-(4-chlorophenyl)-3,4-dihydro-2H-1,5-benzoxazocine

-

Mechanism : Reduction of the carbonyl group to a secondary alcohol, followed by ring contraction .

Friedel-Crafts Acylation

The compound acts as an acylating agent in the presence of Lewis acids:

-

Conditions : AlCl₃, benzene, reflux

-

Product : 2-Acetamido-5-(4-chlorophenyl)benzophenone

-

Mechanism : Ring-opening followed by electrophilic acylation of benzene .

Reaction with Hydrazines

-

Conditions : Hydrazine hydrate, ethanol, reflux

-

Product : 6-Methyl-2-(4-chlorophenyl)-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one

Reaction with Thiourea

-

Conditions : Piperidine, ethanol

-

Product : 6-Methyl-2-(4-chlorophenyl)thieno[2,3-b]pyridin-4(5H)-one

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Comparative Reactivity Analysis

The chlorine atom at the 4-position deactivates the phenyl ring, directing electrophiles to the benzoxazinone core. In contrast, the methyl group at position 6 enhances electron density, favoring nucleophilic attacks. Computational studies (DFT/B3LYP) confirm that the HOMO is localized on the benzoxazinone ring, while the LUMO resides on the chlorophenyl group, aligning with observed reactivity patterns .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new materials and compounds .

Biology

Research indicates that this compound exhibits notable biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of benzoxazinones demonstrate antifungal activity against pathogens such as Helminthosporium turcicum and Fusarium culmorum. The effectiveness varies based on concentration and specific pathogens targeted .

- Cytotoxicity : It has been evaluated for its cytotoxic effects against cancer cell lines. For instance, related compounds showed IC50 values around 9.9 µM in P388 cells, indicating significant cytotoxicity .

Medicine

The potential medicinal applications of this compound are under investigation:

- Anticancer Research : The compound may inhibit specific enzymes involved in cell proliferation, suggesting its utility in cancer treatment. Studies on related benzoxazinones have indicated that structural modifications can significantly impact their potency against various cancer cell lines .

Textile Industry

One notable application of this compound is in improving the light fastness of textile materials. Incorporating this compound into textiles can protect against ultraviolet light damage, enhancing the longevity and durability of fabrics .

Specialty Chemicals

The unique chemical properties of this compound make it valuable in developing specialty chemicals used in various applications, including coatings and plastics. Its ability to protect polymer compositions from UV light makes it particularly relevant for industries requiring durable materials .

Case Study 1: Cytotoxicity in Cancer Research

A study involving structurally related compounds demonstrated that modifications in the benzene ring significantly impact cytotoxicity levels. The presence of electron-withdrawing groups like chlorine improved potency against specific cancer cell lines.

Case Study 2: Enzyme Inhibition Studies

Research has shown that benzoxazinones can act as inhibitors of serine proteases through acylation mechanisms. This property may be relevant for therapeutic applications in diseases characterized by excessive proteolytic activity .

Table 1: Antifungal Activity Against Pathogens

| Pathogen | Concentration (ppm) | % Inhibition |

|---|---|---|

| Sclerotium rolfsii | 1000 | 52.3 |

| 500 | 60.3 | |

| 250 | 79.6 | |

| Rhizoctonia solani | 1000 | 0.0 |

| 500 | 0.0 |

Structure-Activity Relationship (SAR)

The biological activity of benzoxazinones is influenced by structural modifications. The presence of both the chlorine atom and the methyl group enhances reactivity and biological efficacy compared to similar compounds lacking these groups .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzoxazinones is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Key Observations:

Halo Substituents : Compounds with halogenated aromatic rings (e.g., 3m) exhibit enhanced herbicidal activity, mimicking commercial herbicides like 2,4-D . The target compound’s 4-chlorophenyl group may confer similar properties, though direct activity data is needed.

Benzoxazinone Core: Removal of the benzoxazinone ring (e.g., 2,4-dichlorophenyl ethyl ether) abolishes activity, underscoring its role in target engagement .

Position 6 Substitutions : Methyl (target compound) vs. methoxy () at position 6 may influence pharmacokinetics. Methyl groups generally enhance metabolic stability, whereas methoxy groups could increase polarity .

Alkyl Chains : Cetilistat’s hexadecyloxy chain enables interaction with lipid substrates, highlighting how bulkier substituents diversify applications (e.g., anti-obesity vs. herbicides) .

Table 2: Spectroscopic Data for Select Benzoxazinones (from )

- The target compound’s methyl group (δ ~2.42 ppm in 3k) and carbonyl resonance (δ ~163 ppm) align with typical benzoxazinone spectral features .

- Synthetic routes for 2-alkyl/aryl benzoxazinones often involve cyclization of anthranilic acid derivatives with acyl chlorides (e.g., acetyl chloride), as described in .

Regulatory and Application Differences

Biological Activity

2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. Its unique structure, characterized by a benzene ring fused to an oxazine ring, suggests potential biological activities that warrant comprehensive investigation. This article synthesizes available research focusing on its biological activity, including cytotoxicity, enzyme inhibition, and antimicrobial properties.

- Molecular Formula : C15H10ClNO2

- Molecular Weight : 271.7 g/mol

- CAS Number : 150017-26-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation, potentially leading to anticancer effects .

- Cell Cycle Modulation : Studies have indicated that related benzoxazinones can significantly alter cell cycle distribution in cancer cell lines, suggesting a similar potential for this compound .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

- In P388 cells, related benzoxazinones showed IC50 values around 9.9 µM and 8.9 µM, indicating significant cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Fungal Inhibition : It has been reported that derivatives of benzoxazinones demonstrate antifungal activity against pathogens such as Helminthosporium turcicum and Fusarium culmorum. The active ingredient's effectiveness varies based on concentration and the specific pathogen targeted .

Table 1: Antifungal Activity Against Pathogens

| Pathogen | Concentration (ppm) | % Inhibition |

|---|---|---|

| Sclerotium rolfsii | 1000 | 52.3 |

| 500 | 60.3 | |

| 250 | 79.6 | |

| Rhizoctonia solani | 1000 | 0.0 |

| 500 | 0.0 |

Structure-Activity Relationship (SAR)

The biological activity of benzoxazinones is influenced by structural modifications:

- The presence of the chlorine atom and the methyl group enhances the compound's reactivity and biological efficacy compared to similar compounds lacking these groups .

Case Studies

- Cytotoxicity in Cancer Research : A study involving structurally related compounds demonstrated that modifications in the benzene ring impact cytotoxicity levels significantly. The presence of electron-withdrawing groups like chlorine improved potency against certain cancer cell lines.

- Enzyme Inhibition Studies : Research has shown that benzoxazinones can act as inhibitors of serine proteases through acylation mechanisms, which may be relevant for therapeutic applications in diseases characterized by excessive proteolytic activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, and what reagents/conditions are critical for optimizing yield?

- Methodological Answer : Benzoxazinones are typically synthesized via cyclocondensation reactions. For example, substituted benzoxazin-4-ones can be prepared by reacting substituted anthranilic acids with acyl chlorides or via mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) to activate carboxyl groups . Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature (room temperature to 80°C), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., chlorophenyl and methyl groups).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₀ClNO₂, calculated 271.04 g/mol).

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles, dihedral angles, and packing motifs, as demonstrated for analogous benzoxazinones in Acta Crystallographica studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of benzoxazinone derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using tools like Web of Science or PubMed to identify variables (e.g., assay type, cell lines, dosage).

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., MTT assays for cytotoxicity) to validate discrepancies.

- Structural Analog Comparison : Test derivatives with controlled substitutions (e.g., replacing chloro with bromo groups) to isolate pharmacophore contributions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify electrophilic sites (e.g., carbonyl carbon at position 4).

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic attack.

- Experimental Validation : Perform reactions with nucleophiles (e.g., Grignard reagents) under inert conditions and monitor via TLC/LC-MS .

Q. What experimental designs mitigate limitations in stability studies of benzoxazinones under varying pH/temperature?

- Methodological Answer :

- Accelerated Degradation Studies : Use HPLC to track degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life.

- Stabilization Strategies : Add antioxidants (e.g., BHT) or use lyophilization for hydrolytically sensitive compounds .

Data Analysis & Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Dynamic Effects : Consider tautomerism or conformational flexibility in solution (NMR) versus solid-state (X-ray).

- Cross-Validation : Use --HMBC NMR to probe hydrogen bonding or variable-temperature NMR to detect equilibrium shifts.

- Crystallographic Refinement : Re-analyze X-ray data with software like SHELXL to refine thermal parameters and occupancy .

Biological & Materials Applications

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis Detection : Perform Annexin V/PI staining followed by flow cytometry.

- Target Identification : Combine molecular docking (PDB: kinase domains) with Western blotting for phosphorylation markers .

Q. How can this compound be functionalized for materials science applications (e.g., polymer precursors)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.